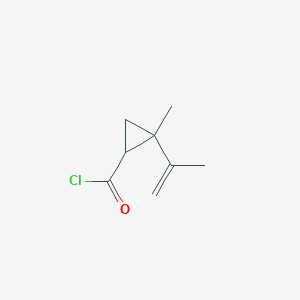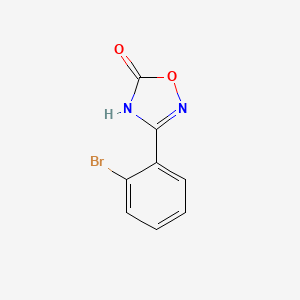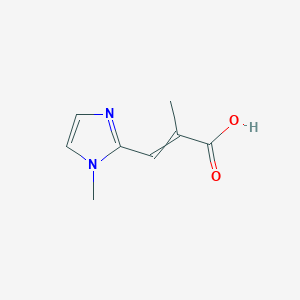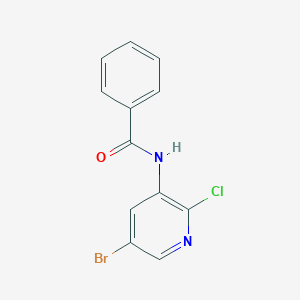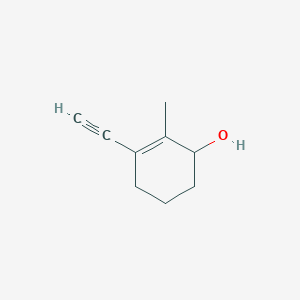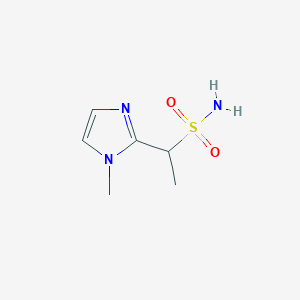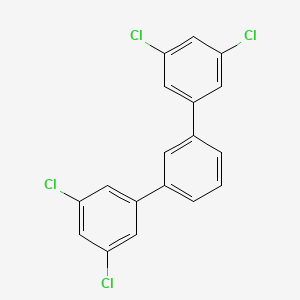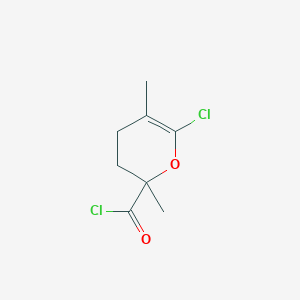![molecular formula C10H11BrO3 B13966068 [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol: is an organic compound that features a bromine atom, a dioxolane ring, and a phenyl group with a methanol substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 4-bromo-3-(1,3-dioxolan-2-yl)phenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at elevated temperatures (around 100-150°C) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-(1,3-dioxolan-2-yl)benzaldehyde or 4-bromo-3-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: Formation of 4-bromo-3-(1,3-dioxolan-2-yl)phenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex organic molecules.
Reagent: It serves as a reagent in various organic synthesis reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique structural features and reactivity.
Biological Studies: It is used in studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring and bromine atom play crucial roles in its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
- 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
- 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine
Uniqueness:
- Structural Features: The presence of both a bromine atom and a dioxolane ring in [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol makes it unique compared to other similar compounds.
- Reactivity: Its reactivity in various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from other compounds with similar structures .
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
[4-bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11BrO3/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10,12H,3-4,6H2 |
Clave InChI |
PZLVZIPMJSXGSJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=C(C=CC(=C2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



